molecular formula C21H36O3 B134812 Glycidyl Linoleate CAS No. 24305-63-3

Glycidyl Linoleate

Cat. No.: B134812
CAS No.: 24305-63-3
M. Wt: 336.5 g/mol
InChI Key: LOGTZDQTPQYKEN-HZJYTTRNSA-N
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Mechanism of Action

Target of Action

Glycidyl Linoleate is a type of glycidyl ester, which are formed at high temperatures during edible oil production . The primary targets of this compound are a variety of fatty acids, such as glycidyl esters and 3-MCPD diesters of palmitate (C16:0), stearate (C18:0), oleate (C18:1), linoleate (C18:2), and linolenate (C18:3) . These fatty acids play crucial roles in various biological processes.

Mode of Action

When ingested as part of the diet, under the action of lipases, this compound and other glycidyl esters are believed to release glycidol and 3-MCPD . Glycidol is an epoxide, which can react with a wide range of biological molecules, potentially leading to various biological effects .

Biochemical Pathways

It is known that unsaturated fatty acids like linoleic acid (c18:2) play multiple crucial roles in plants and are also important economic traits of oil crops . They serve as intrinsic antioxidants, precursors of various bioactive molecules, and stocks of extracellular barrier constituents .

Pharmacokinetics

It is known that glycidyl fatty acid esters could in theory be hydrolysed by lipases to the parent glycidol in the gastrointestinal tract . This suggests that the bioavailability of this compound may be influenced by factors such as diet and the presence of specific enzymes in the body.

Result of Action

It is known that glycidol, the compound released from this compound by the action of lipases, is an epoxide with a group 2a designation by iarc—probably carcinogenic to humans .

Action Environment

The formation of this compound and other glycidyl esters may be affected by food ingredients, cooking device, and heating time, as well as heating temperature . For example, when cookie and cupcake doughs prepared with rapeseed oil were heated in the oven, glycidyl esters were formed in both samples, reaching a maximum at 210 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleic acid glycidyl ester can be synthesized through the esterification of linoleic acid with glycidol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of glycidyl esters, including linoleic acid glycidyl ester, often occurs during the deodorization step of oil refining. This process involves heating oils at temperatures above 200°C, which leads to the formation of glycidyl esters through a series of reactions that break down fats and oils .

Chemical Reactions Analysis

Types of Reactions: Linoleic acid glycidyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by lipases or acidic/basic conditions.

    Oxidation: Typically occurs under ambient conditions with exposure to air and light.

    Substitution: Requires nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Hydrolysis: Glycidol and linoleic acid.

    Oxidation: Peroxides and other oxidative degradation products.

    Substitution: Various substituted glycidyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Linoleic acid glycidyl ester is similar to other glycidyl esters of fatty acids, such as:

  • Palmitic acid glycidyl ester
  • Stearic acid glycidyl ester
  • Oleic acid glycidyl ester
  • Linolenic acid glycidyl ester

Uniqueness: Linoleic acid glycidyl ester is unique due to its specific fatty acid component, linoleic acid, which is an essential fatty acid with two double bonds. This structural feature influences its chemical reactivity and biological effects compared to other glycidyl esters .

Properties

IUPAC Name

oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGTZDQTPQYKEN-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635228
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24305-63-3
Record name Glycidyl linoleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24305-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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